1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol
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Overview
Description
1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol is an organic compound that features a carbazole moiety linked to a chlorinated phenylamino group via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Moiety: Starting from a suitable precursor, the carbazole ring can be synthesized through cyclization reactions.
Introduction of the Propanol Chain: The propanol chain can be introduced via alkylation reactions.
Attachment of the Chlorinated Phenylamino Group: This step might involve nucleophilic substitution reactions where the chlorinated phenylamino group is attached to the propanol chain.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorinated phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Carbazol-9-yl-3-(4-fluoro-phenylamino)-propan-2-ol: Similar structure but with a fluorine atom instead of chlorine.
1-Carbazol-9-yl-3-(4-bromo-phenylamino)-propan-2-ol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-Carbazol-9-yl-3-(4-chloro-phenylamino)-propan-2-ol is unique due to the presence of the chlorinated phenylamino group, which can impart distinct chemical and biological properties compared to its fluorinated or brominated analogs.
Properties
Molecular Formula |
C21H19ClN2O |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
1-carbazol-9-yl-3-(4-chloroanilino)propan-2-ol |
InChI |
InChI=1S/C21H19ClN2O/c22-15-9-11-16(12-10-15)23-13-17(25)14-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,17,23,25H,13-14H2 |
InChI Key |
XIOZTHVANPTYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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